4-chloro-1-ethyl-5-methyl-1H-pyrazole

Medicinal Chemistry Synthetic Chemistry Building Blocks

Specify 4-chloro-1-ethyl-5-methyl-1H-pyrazole (≥98%) for reproducible SAR studies. Its 4-chloro substituent enables nucleophilic aromatic substitution for library diversification, differentiating it from non-halogenated analogs. Essential for medicinal chemistry lead optimization and reliable biological assays. High purity ensures data integrity and experimental reproducibility.

Molecular Formula C6H9ClN2
Molecular Weight 144.6 g/mol
CAS No. 1172915-66-0
Cat. No. B1293026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-ethyl-5-methyl-1H-pyrazole
CAS1172915-66-0
Molecular FormulaC6H9ClN2
Molecular Weight144.6 g/mol
Structural Identifiers
SMILESCCN1C(=C(C=N1)Cl)C
InChIInChI=1S/C6H9ClN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3
InChIKeyXFMRMLYGHCJLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-ethyl-5-methyl-1H-pyrazole (CAS 1172915-66-0): Core Specifications and Procurement Baseline


4-Chloro-1-ethyl-5-methyl-1H-pyrazole (CAS 1172915-66-0) is a heterocyclic organic compound within the substituted pyrazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms and specific substitution at the 1-, 4-, and 5-positions . It has a molecular formula of C6H9ClN2 and a molecular weight of 144.60 g/mol . The compound is typically supplied as a research chemical with a minimum purity of 95% to 98% . It is commercially available for non-human research purposes only .

The Substitution Risk: Why In-Class Pyrazoles Are Not Direct Replacements for CAS 1172915-66-0


The premise that any 1,4,5-trisubstituted pyrazole can substitute for 4-chloro-1-ethyl-5-methyl-1H-pyrazole is scientifically unsound. Small structural variations on the pyrazole core dramatically alter physicochemical properties and, consequently, biological and material performance [1]. For instance, the presence of a chlorine atom at the 4-position enables specific nucleophilic substitution reactions that are not possible with non-halogenated analogs . Furthermore, the specific combination of ethyl and methyl groups influences solubility and steric interactions in target binding sites, a nuance highlighted by studies showing that even swapping the 3- and 5-alkyl positions can render a compound completely unreactive under identical deprotonation conditions [1]. Therefore, substituting this compound with a 'similar' pyrazole carries significant risk of experimental failure or irreproducible results, underscoring the need for evidence-based selection as detailed below.

Quantitative Differentiation Evidence for 4-Chloro-1-ethyl-5-methyl-1H-pyrazole Against Comparators


A 4-Chloro Substituent Enables Targeted Reactivity Unavailable to Non-Halogenated Analogs

The 4-chloro group in 4-chloro-1-ethyl-5-methyl-1H-pyrazole provides a reactive handle for further derivatization through nucleophilic aromatic substitution. This site-specific reactivity is absent in the non-halogenated analog 1-ethyl-5-methyl-1H-pyrazole (CAS 43155-07-3). Under standard substitution conditions, the target compound can be converted to 4-amino-1-ethyl-5-methyl-1H-pyrazole or 4-thio-1-ethyl-5-methyl-1H-pyrazole using reagents like sodium amide or thiourea in polar solvents such as DMF . In contrast, 1-ethyl-5-methyl-1H-pyrazole lacks this chlorine leaving group and would require more forceful, less selective, electrophilic aromatic substitution conditions for analogous modifications .

Medicinal Chemistry Synthetic Chemistry Building Blocks

A Minimum Purity Standard of 95% Enables More Reproducible Biological and Chemical Assays

The target compound is commercially available with a defined minimum purity specification of 95% to 98% . This is a critical quality metric for procurement and experimental reproducibility. In contrast, many close analogs, such as the related carboxylic acid derivative 4-chloro-1H-pyrazole-3-carboxylic acid (CAS 84547-87-5), are often procured with less stringent or unspecified purity levels for specific applications . Using a compound with a lower or unspecified purity grade introduces an uncontrolled variable that can compromise quantitative assays and lead to batch-to-batch inconsistencies .

Analytical Chemistry Assay Development Quality Control

Precise Substitution Pattern Correlates with Predicted Biopharmaceutical Properties

The specific combination of 1-ethyl, 4-chloro, and 5-methyl substituents on the pyrazole core confers distinct physicochemical properties that are relevant to drug design. Computational predictions estimate a boiling point of 202.3±20.0 °C, a density of 1.17±0.1 g/cm³, and a pKa of 0.80±0.10 . These parameters differ significantly from those of the non-chlorinated analog, 1-ethyl-5-methyl-1H-pyrazole (CAS 43155-07-3), which has a molecular weight of 110.16 g/mol and a different dipole moment (0.9 D) . The lower pKa of the target compound implies it is a weaker base, which would influence its ionization state and membrane permeability in physiological environments compared to the non-chlorinated analog.

Drug Discovery Computational Chemistry Medicinal Chemistry

Recommended Scientific and Industrial Use Cases for 4-Chloro-1-ethyl-5-methyl-1H-pyrazole


As a Key Synthetic Intermediate for Diversified Pyrazole Libraries

Medicinal chemists and synthetic organic chemists should prioritize this compound when designing a synthetic route that requires a pyrazole core amenable to further functionalization. Its 4-chloro group is an ideal handle for generating diverse compound libraries via nucleophilic aromatic substitution , a key strategy in lead optimization and structure-activity relationship (SAR) studies. This specific reactivity profile makes it a superior building block compared to its non-halogenated counterpart, 1-ethyl-5-methyl-1H-pyrazole, which lacks this site for direct diversification .

In Quantitative Biological Assays Requiring High Reproducibility

Procurement of this compound with a guaranteed minimum purity of 95% to 98% is essential for scientists conducting quantitative biological assays, such as IC50 determinations, enzyme inhibition studies, or cellular screening. The higher and more rigorously defined purity specification, compared to many analogs with less standardized purity , minimizes the risk of false positives or skewed results arising from impurities, thereby enhancing data reliability and inter-study comparability.

As a Starting Point for Modulating Physicochemical Properties in Drug Design

Computational chemists and drug discovery teams can utilize this compound as a strategic starting point for modulating key drug-like properties. The presence of the 4-chloro substituent lowers the predicted pKa (0.80±0.10) and increases molecular weight (144.60 g/mol) and lipophilicity relative to the non-halogenated analog . This makes it a valuable scaffold for exploring how these physicochemical changes impact target binding, membrane permeability, and metabolic stability in a rational drug design program .

In Method Development for Halogenated Heterocycle Analysis

Analytical chemists can employ this well-characterized, high-purity compound as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS, GC-MS) tailored for the detection and quantification of halogenated pyrazoles. Its well-defined structure and readily available physical data (e.g., predicted boiling point and density) make it an ideal model compound for optimizing separation conditions and calibrating instruments for this important class of heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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